molecular formula C17H14N2O3 B2585284 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid CAS No. 956625-04-0

3-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B2585284
CAS No.: 956625-04-0
M. Wt: 294.31
InChI Key: RTEVZNAZCXZANB-UHFFFAOYSA-N
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Description

The closest compound I found is “3-(2-Methoxyphenyl)propionic acid”. This compound belongs to the class of organic compounds known as anisoles . These are organic compounds containing a methoxybenzene or a derivative thereof .


Molecular Structure Analysis

The molecular structure of “3-(2-Methoxyphenyl)propionic acid” is available in databases like PubChem and NIST Chemistry WebBook . The molecular formula is C10H12O3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2-Methoxyphenyl)propionic acid” include a molecular weight of 180.20 g/mol .

Scientific Research Applications

Molecular Synthesis and Structural Analysis

  • Synthetic Routes and Molecular Conformations : Derivatives of 1H-pyrazole-4-carboxylic acid are synthesized to study their molecular conformation and hydrogen bonding, revealing complex hydrogen-bonded framework structures in certain derivatives. These studies highlight the importance of these compounds in understanding molecular interactions and designing new materials (Asma et al., 2018).
  • X-Ray Powder Diffraction Data : X-ray powder diffraction data of similar compounds provide crucial insights into their crystallographic parameters, aiding in the synthesis of important intermediates for pharmaceutical applications, such as the anticoagulant apixaban (Qing Wang et al., 2017).

Chemical Properties and Applications

  • Nonlinear Optical Properties : Studies on the nonlinear optical properties of pyrazole derivatives emphasize their potential in optical limiting applications. The exploration of N-substituted pyrazole carboxylates, in particular, demonstrates the capacity of these molecules for use in advanced optical materials (B. Chandrakantha et al., 2013).
  • Organized Assemblies and Ionization Studies : Research into protonated pyrazole-based ionic salts shows how anion interactions can direct the formation of organized molecular assemblies. Such studies are foundational for the development of new materials with specific electronic or structural properties (Chun-yang Zheng et al., 2013). Additionally, investigating the ionization constants of pyrazole carboxylic acid derivatives in various solvents contributes to a deeper understanding of their chemical behavior, which is vital for their application in diverse fields (S. Alkan et al., 2009).

Pharmacological and Biological Activity

  • Antimicrobial Activity : Functionalization reactions of pyrazole derivatives are studied for their potential antimicrobial activities, indicating the role of these compounds in developing new antibacterial agents (E. Korkusuz et al., 2013).

Safety and Hazards

The safety data sheet for “3-(2-Methoxyphenyl)propionic acid” suggests that it causes skin irritation and serious eye irritation . It’s recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

Properties

IUPAC Name

3-(2-methoxyphenyl)-1-phenylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-15-10-6-5-9-13(15)16-14(17(20)21)11-19(18-16)12-7-3-2-4-8-12/h2-11H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTEVZNAZCXZANB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C=C2C(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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